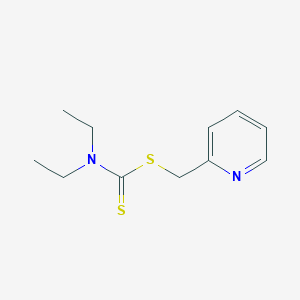
azanium;2,4-di(tridecyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;2,4-di(tridecyl)benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. It is characterized by the presence of two tridecyl groups attached to the benzene ring at the 2 and 4 positions, along with an ammonium ion (azanium) as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,4-di(tridecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(tridecyl)benzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group (-SO3H) into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors with precise control over temperature and reaction time to ensure complete sulfonation. The neutralization step is also carefully monitored to achieve the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;2,4-di(tridecyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfonates with different oxidation states.
Substitution: The tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as aluminum chloride (AlCl3) and elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Azanium;2,4-di(tridecyl)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of azanium;2,4-di(tridecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to their solubilization and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
- Azanium;2,4-di(nonyl)benzenesulfonate
- Azanium;2,4-didecylbenzenesulfonate
- Azanium;2,4-dimethylbenzenesulfonate
Uniqueness
Azanium;2,4-di(tridecyl)benzenesulfonate is unique due to its longer tridecyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant activity and the solubilization of highly hydrophobic molecules.
Propiedades
Número CAS |
81611-39-4 |
|---|---|
Fórmula molecular |
C32H61NO3S |
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
azanium;2,4-di(tridecyl)benzenesulfonate |
InChI |
InChI=1S/C32H58O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-27-28-32(36(33,34)35)31(29-30)26-24-22-20-18-16-14-12-10-8-6-4-2;/h27-29H,3-26H2,1-2H3,(H,33,34,35);1H3 |
Clave InChI |
XJGRYQGNKQEMIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCCC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


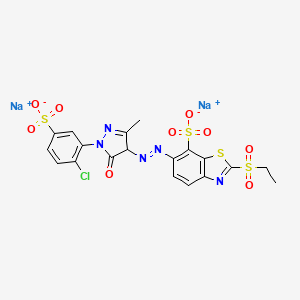

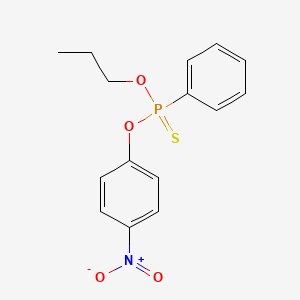
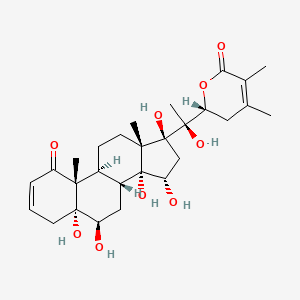
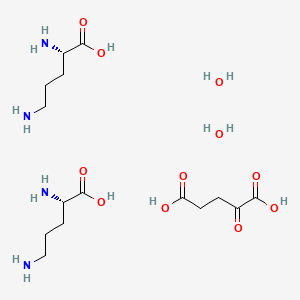
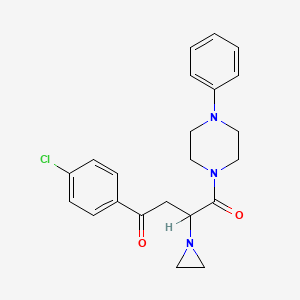

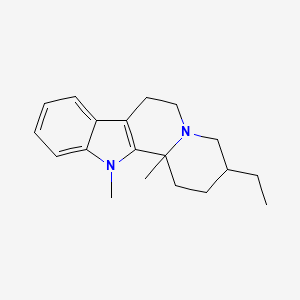

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)



